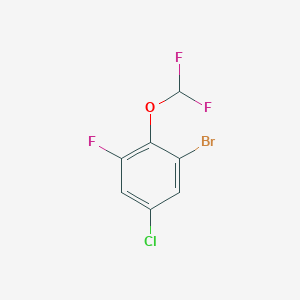
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene
Overview
Description
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene is a chemical compound with the following properties:
- Molecular Formula : C~7~H~3~BrClF~2~O
- Molecular Weight : Approximately 241.46 g/mol
- Structure : The compound consists of a benzene ring substituted with bromine, chlorine, fluorine, and a difluoromethoxy group.
Molecular Structure Analysis
The molecular structure of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene is crucial for understanding its properties and reactivity. The compound’s structure includes:
- A benzene ring as the core aromatic system.
- Substituents: Bromine (Br), chlorine (Cl), and two fluorine atoms (F).
- The difluoromethoxy group (-OCH~2~F~2~) attached to the benzene ring.
Chemical Reactions Analysis
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene may participate in various chemical reactions, such as:
- Substitution Reactions : The halogens (bromine and chlorine) can undergo substitution reactions with other nucleophiles.
- Aryl Fluorination : The fluorine atoms may be involved in aryl fluorination reactions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Not specified in the retrieved data.
- Boiling Point : Not specified in the retrieved data.
- Density : Not specified in the retrieved data.
- Appearance : Likely a solid or crystalline material.
- Chemical Properties :
- Reactivity : Reacts with nucleophiles due to the halogen substituents.
- Solubility : Solubility in various solvents remains to be determined.
Scientific Research Applications
Halogenation and Protonation Studies
- Halogenation and Protonation Reactions : Research by Brouwer (2010) explored the formation of stable benzenium ions in halogen-containing benzenes, including fluoro-, chloro-, and bromomesitylenes. This study offers insights into the reactivity of halogenated benzene compounds in specific chemical environments, which could be relevant for understanding the behavior of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene under similar conditions (Brouwer, 2010).
Organometallic Synthesis
- Organometallic Synthesis : Porwisiak and Schlosser (1996) highlighted the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material in organometallic synthesis. This indicates potential applications of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene in the synthesis of organometallic compounds (Porwisiak & Schlosser, 1996).
Halogenation in Liquid Hydrogen Fluoride
- Halogenation in Liquid Hydrogen Fluoride : Boguslavskaya et al. (1978) conducted studies on the halogenation of halogenoalkenes in liquid hydrogen fluoride. This research is relevant to understanding the chemical reactions and stability of halogenated benzene derivatives like 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene in similar environments (Boguslavskaya, Mel’nikova, Voronin, & Kartashov, 1978).
Safety And Hazards
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene may pose certain hazards:
- Toxicity : As with any halogenated compound, it could be toxic. Proper handling and protective measures are essential.
- Environmental Impact : Fluorinated compounds can have environmental implications.
Future Directions
Future research should focus on:
- Synthetic Routes : Investigate efficient synthetic methods.
- Biological Activity : Explore potential applications (e.g., pharmaceuticals).
- Safety Assessment : Conduct thorough toxicity studies.
- Structure-Activity Relationships : Understand how structural modifications impact properties.
properties
IUPAC Name |
1-bromo-5-chloro-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRMCVOTGSVIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



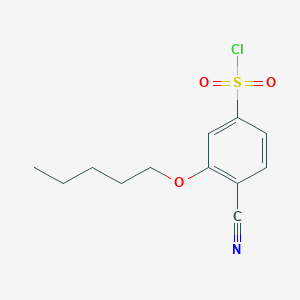
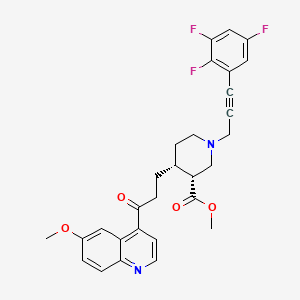
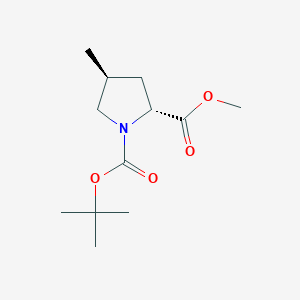
![4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester](/img/structure/B1405459.png)
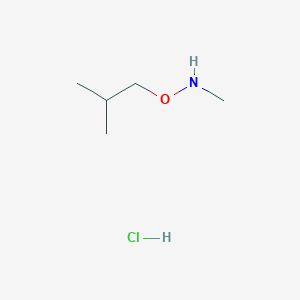
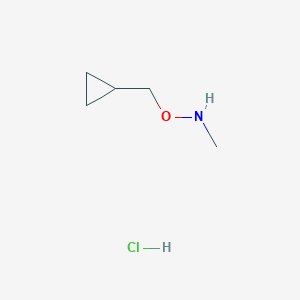
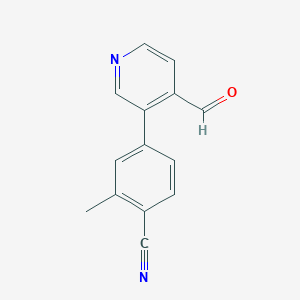
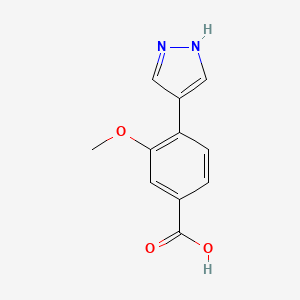
![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)
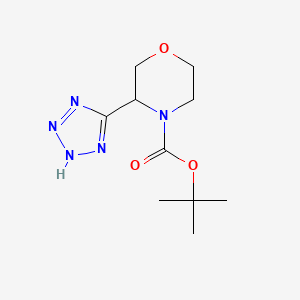
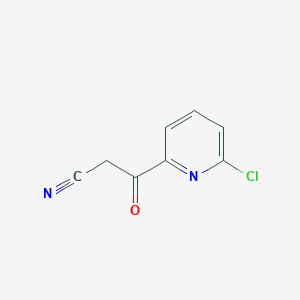
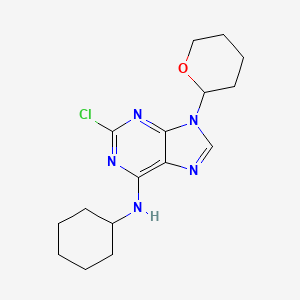
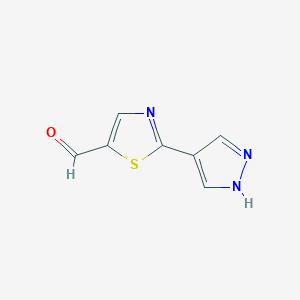
![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)